Prmt5-IN-17

PRMT5 inhibition Enzymatic assay Epigenetics

PRMT5 inhibitor research faces reproducibility risks when structurally unrelated inhibitors are substituted without assay re-optimization, introducing confounding variables from divergent binding modes. PRMT5-IN-17 (Compound 6) mitigates this as a patent-linked, traceable chemical probe. • Defined IC₅₀ of 100 nM enables precise dose-response calibration for PRMT5/MEP50 biochemical assays • Co-crystal structure (PDB 9PXZ) supports structure-based drug design, virtual screening, and lead optimization • CAS 2755304-03-9 with US9765068 provenance ensures rigorous QC and identity verification of received material

Molecular Formula C26H33N7O2
Molecular Weight 475.6 g/mol
Cat. No. B12402125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-17
Molecular FormulaC26H33N7O2
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NCC(CN4CCC5=CC=CC=C5C4)O
InChIInChI=1S/C26H33N7O2/c1-18(34)33-12-8-21(9-13-33)31-25-23-6-10-27-26(24(23)29-17-30-25)28-14-22(35)16-32-11-7-19-4-2-3-5-20(19)15-32/h2-6,10,17,21-22,35H,7-9,11-16H2,1H3,(H,27,28)(H,29,30,31)/t22-/m1/s1
InChIKeyZOHGOMTYVYHKCZ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-17: Reference-Grade PRMT5 Inhibitor


PRMT5-IN-17 (also designated Compound 6) is a small-molecule inhibitor targeting protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase critical for epigenetic regulation, RNA splicing, and signal transduction [1]. The compound is characterized by a molecular weight of 475.59 g/mol and the molecular formula C₂₆H₃₃N₇O₂ . PRMT5-IN-17 is primarily employed as a chemical probe in preclinical oncology research to interrogate PRMT5-dependent pathways and as a benchmark for inhibitor development, with its activity traceable to original patent disclosures [1].

Probe Suitable for PRMT5-dependent pathway interrogation in preclinical oncology models.
Benchmark Patent-defined chemical series (US9765068) enables SAR and inhibitor development.
Structure Traceable co-crystal structure (PDB 9PXZ) supports structure-based design.

PRMT5-IN-17: Risks of Generic Substitution


PRMT5 inhibitors exhibit substantial structural and mechanistic diversity, including SAM-competitive, SAM-non-competitive, and MTA-cooperative mechanisms, which directly affect potency, selectivity, and cellular activity [1]. PRMT5-IN-17, as disclosed in US9765068, belongs to a distinct chemical series with a unique substitution pattern [2]. Substituting PRMT5-IN-17 with a structurally unrelated PRMT5 inhibitor (e.g., EPZ015666 or LLY-283) without re-optimization of assay conditions can introduce confounding variables due to divergent binding modes, off-target profiles, and pharmacokinetic properties, thereby compromising the reproducibility of target engagement and downstream phenotypic readouts [1].

Mechanism mismatch
SAM-competitive vs. MTA-cooperative mechanisms may alter cellular target engagement and confound synthetic lethality readouts.
Off-target profile variability
Substituting with EPZ015666 or LLY-283 introduces divergent kinase/methyltransferase selectivity profiles that can shift phenotypic interpretation.
Assay re-optimization required
Different chemical series demand distinct assay conditions; direct substitution without re-validation may produce non-reproducible results.

PRMT5-IN-17: Potency and Structural Benchmarking


Enzymatic Potency Against PRMT5/MEP50

PRMT5-IN-17 demonstrates a well-defined inhibitory concentration (IC₅₀) of 100 nM against the human PRMT5/MEP50 enzyme complex in a biochemical assay [1]. This value provides a quantitative benchmark for comparing the potency of novel PRMT5 inhibitors and for optimizing assay conditions requiring specific levels of target engagement.

Enzymatic potency
Class-level inference
IC₅₀ = 100 nM (PRMT5/MEP50)
Supports assay calibration for PRMT5 target engagement studies.
Assay-dependent variation expected; direct cross-class comparison not supported.
PRMT5 inhibition Enzymatic assay Epigenetics

Structural Benchmark from Patent Series

PRMT5-IN-17 (Compound 6) is explicitly disclosed in US9765068, a foundational patent covering a series of PRMT5 inhibitors with a characteristic 6-6 bicyclic aromatic ring substituted nucleoside analogue core [1]. The compound's crystal structure bound to PRMT5 and MTA has been deposited in the Protein Data Bank (PDB ID: 9PXZ), providing atomic-level detail of its binding interactions [2]. This structural information is essential for rational drug design and for understanding the molecular basis of selectivity within this chemical series.

Structural benchmark
Reported
X-ray co-crystal structure (PDB 9PXZ) and full synthetic scheme disclosed.
Enables structure-guided compound optimization and focused library design.
Resolution 2.47 Å; binding interactions mapped.
Chemical probe Patent chemistry Structure-activity relationship

Mechanistic Differentiation from MTA-Cooperative Inhibitors

While PRMT5-IN-17's precise mechanism of action (e.g., SAM-competitive vs. MTA-cooperative) is not fully delineated in the public domain, its co-crystal structure with MTA (PDB 9PXZ) indicates binding in the presence of the endogenous cofactor [1]. This contrasts with MTA-cooperative inhibitors like PRMT5-MTA-IN-6, which exhibit markedly different cellular potencies in MTAP-deleted versus MTAP-wild-type cells (e.g., IC₅₀ = 319 nM in MTAP-del HCT-116 cells) . The structural and mechanistic differences between these classes necessitate careful selection of the appropriate tool compound for interrogating MTAP-dependent synthetic lethality.

Mechanistic context
Class-level inference
Binds PRMT5 in presence of MTA; distinct from MTA-cooperative inhibitors (e.g., reported 319 nM in MTAP-del HCT-116 cells).
Critical for designing MTAP-deleted cancer synthetic lethality experiments.
Cellular activity profile not yet publicly reported.
Mechanism of action MTA-cooperativity MTAP deletion

PRMT5-IN-17: Application Scenarios


In Vitro Target Engagement and Assay Calibration

PRMT5-IN-17 is ideally suited for use as a reference inhibitor in biochemical assays to establish baseline PRMT5/MEP50 activity and to calibrate dose-response curves for novel compounds. Its defined IC₅₀ of 100 nM [1] allows for the precise titration of target engagement, ensuring consistent experimental conditions across independent studies. This application is particularly valuable for laboratories establishing PRMT5 inhibition assays or validating new screening platforms.

Structural Biology and Structure-Based Drug Design

The availability of a high-resolution co-crystal structure (PDB 9PXZ) [1] makes PRMT5-IN-17 an invaluable tool for structure-based drug design. Researchers can utilize this structural data to perform virtual screening, understand key binding interactions, and guide the optimization of lead compounds within the same chemical series. This reduces the need for extensive synthetic exploration and accelerates the hit-to-lead process.

Chemical Probe for Pathway Analysis

As a well-characterized PRMT5 inhibitor with a defined potency and structural provenance [REFS-1, REFS-2], PRMT5-IN-17 serves as a reliable chemical probe for dissecting PRMT5-dependent signaling pathways in cellular models. Its use in combination with genetic knockdown or knockout experiments can help elucidate the functional consequences of PRMT5 inhibition on processes such as RNA splicing, cell cycle progression, and apoptosis.

Benchmarking and Quality Control in Procurement

For industrial and academic laboratories procuring PRMT5 inhibitors from commercial vendors, PRMT5-IN-17 provides a traceable benchmark for verifying the identity and potency of purchased compounds. Its CAS number (2755304-03-9) and association with a specific patent (US9765068) [2] enable rigorous quality control and ensure that the material received matches the expected chemical and biological profile, mitigating the risk of working with misidentified or substandard reagents.

Application
Selection Property
Validation Focus
In vitro target engagement & assay calibration
Defined inhibitory activity for consistent assay setup
Verify potency and target engagement in investigator's PRMT5 assay
Structure-based drug design
Co-crystal structure (PDB 9PXZ) with PRMT5/MTA
Confirm binding pose and key interactions for lead optimization
Pathway analysis in cellular models
Well-characterized PRMT5 probe with defined mechanism context
Combine with genetic models to dissect PRMT5-dependent phenotypes
Procurement benchmarking & QC
Traceable to patent US9765068 and structural database records
Cross-reference CAS number and analytical data for identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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